molecular formula C10H13N5Na2O10P2 B1458391 3'-Phosphoadenosine 5'-phosphate CAS No. 75431-54-8

3'-Phosphoadenosine 5'-phosphate

Cat. No. B1458391
CAS RN: 75431-54-8
M. Wt: 471.17 g/mol
InChI Key: PQHHAKIJTDLQLS-IDIVVRGQSA-L
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Description

3’-Phosphoadenosine 5’-phosphate (PAPS) is a 3’-phosphorylated nucleotide found in almost all organisms. It is obtained as a by-product of sulfur and lipid metabolism . PAPS is a derivative of adenosine monophosphate (AMP) that is phosphorylated at the 3’ position and has a sulfate group attached to the 5’ phosphate .


Synthesis Analysis

PAPS is synthesized through a chemoenzymatic process. In this process, ATP is used as the substrate. An ATP regeneration system is developed to increase the conversion ratio of ATP to PAPS. The ATP regeneration system uses the chemical compound, monopotassium phosphoenolpyruvate (PEP − K +), as the phospho-donor .


Molecular Structure Analysis

PAPS is a derivative of adenosine monophosphate (AMP) that is phosphorylated at the 3’ position and has a sulfate group attached to the 5’ phosphate .


Chemical Reactions Analysis

PAPS is the obligate cosubstrate and source of the sulfonate group in the chemoenzymatic synthesis of heparin, a commonly used anticoagulant drug . It is also part of sulfation pathways .


Physical And Chemical Properties Analysis

PAPS is more unstable in its powdery form than in its sodium salt form in an aqueous solution at ambient temperature . Its chemical formula is C10H15N5O13P2S .

Scientific Research Applications

Enzymatic Synthesis of Sulfated Oligosaccharides

PAP plays a crucial role in the enzymatic synthesis of sulfated oligosaccharides. It is used in practical syntheses of carbohydrate sulfates, catalyzed by sulfotransferases. The study of PAP regeneration systems for this purpose highlights its significance in the production of various oligosaccharide sulfates (Burkart et al., 2000).

Sulfur Activation Pathway

PAP is a by-product of reactions in the sulfur activation pathway. The sulfurylation of biomolecules involves the use of 3'-phosphoadenosine 5'-phosphosulfate (PAPS), producing sulfated biomolecules and PAP. This indicates PAP's involvement in sulfur-containing metabolite levels (Erickson et al., 2015).

Role in Enzyme Catalysis

The enzymatic process of converting adenosine triphosphate (ATP) and sulfate to PAPS involves PAP as an intermediary product. This highlights its role in the catalytic processes of PAPS synthetases (Harjes et al., 2004).

Inhibition of RNA Catabolism and PARP-1

PAP exhibits strong inhibitory properties on RNA catabolism and can interact with poly(ADP-ribose) polymerase 1 (PARP-1), inhibiting its activity. This suggests its potential role as a physiological regulator (Toledano et al., 2012).

Regulation of Sulfate-Activation Pathway

PAP acts as a regulator in the sulfate-activation pathway. Its removal by phosphatase activity is vital, as excess PAP can alter the equilibrium of this pathway (Yenush et al., 2000).

Modulation of Sulfotransferase Assays

In sulfotransferase assays, PAP's by-product role is significant. The removal of PAP product inhibition is crucial for accurate measurement of enzyme kinetics in these assays (Prather et al., 2012).

Role in Eukaryotic Organisms

PAP phosphatase-1 is essential for the regulation of the sulfate-activation pathway in various organisms, influencing the accumulation of PAP and thereby affecting the organism's survival (Tarique et al., 2014).

Subcellular Localization and Enzyme Activity

PAP plays a role in the subcellular localization and enzyme activity of bisphosphate nucleotidases, which are sensitive to sodium and lithium and are crucial in metabolic processes during stress conditions in yeast (Aggarwal & Mondal, 2006).

Sensitivity to Lithium and Sodium

PAP phosphatase is known for its sensitivity to lithium and sodium, playing a role in the production of salt-resistant transgenic plants and in the treatment of manic-depressive patients (Zhang et al., 2006).

Implications in Bipolar Disorder

Reduced levels of PAP phosphatase in the frontal cortex of bipolar patients suggest a potential direction for studying the etiology of bipolar disorder (Shaltiel et al., 2002).

Chloroplast Retrograde Signaling in Plant Development and Drought Tolerance

PAP is proposed as a chloroplast retrograde signal, accumulating during drought stress. It is a by-product of secondary sulfur assimilation and plays a role in plant development and drought tolerance (Phua, 2015).

Role in Sulfate Assimilation and Gene Regulation under Stress

PAP inhibits the activity of PAPS reductase and sulfotransferase, regulating gene expression under stress conditions. This emphasizes its role in the metabolism of sulfate and stress response in various organisms (Jin et al., 2021).

Influence on Salt Tolerance of Yeasts

PAP phosphatase from Hortaea werneckii, a halotolerant black yeast, highlights its role in salt tolerance mechanisms, suggesting applications for biosaline agriculture (Vaupotič et al., 2007).

Lithium Pharmacology and Bipolar Disorder Treatment

The role of PAP in lithium pharmacology and its impact on the treatment of bipolar disorder is significant. Manipulation of PAP metabolism could improve therapies for bipolar disorder (Spiegelberg et al., 2005).

SAL1-PAP Chloroplast Retrograde Pathway

PAP functions in the SAL1-PAP chloroplast retrograde pathway, influencing nuclear gene expression during high light and drought stress in Arabidopsis (Estavillo et al., 2011).

Safety And Hazards

PAPS decomposes rapidly when exposed to room temperature . It is recommended to handle it with caution .

Future Directions

The availability of PAPS is a significant concern for the cost-effective synthesis of heparin-like polysaccharides on a large scale . Therefore, future research may focus on optimizing the synthesis of PAPS to make it more cost-effective.

properties

IUPAC Name

disodium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[hydroxy(oxido)phosphoryl]oxymethyl]oxolan-3-yl] hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N5O10P2.2Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-6(16)7(25-27(20,21)22)4(24-10)1-23-26(17,18)19;;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22);;/q;2*+1/p-2/t4-,6-,7-,10-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHHAKIJTDLQLS-IDIVVRGQSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)[O-])OP(=O)(O)[O-])O)N.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5Na2O10P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Phosphoadenosine 5'-phosphate

CAS RN

75431-54-8
Record name Adenosine 3',5'-diphosphate sodium
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,760
Citations
S Litthauer, KX Chan, MA Jones - Plant Physiology, 2018 - academic.oup.com
… chloroplast to nucleus has proposed that upon oxidative stress, redox-induced impairment of SAL1 activity leads to accumulation of its substrate 3′-phosphoadenosine 5′-phosphate (…
Number of citations: 31 academic.oup.com
W Pornsiriwong, GM Estavillo, KX Chan, EE Tee… - Elife, 2017 - elifesciences.org
… The metabolite 3’-phosphoadenosine 5’-phosphate (PAP) acts as a retrograde signal during oxidative stress. PAP accumulates during high light exposure and drought via redox …
Number of citations: 125 elifesciences.org
J Zhang, I Biswas - Journal of bacteriology, 2009 - Am Soc Microbiol
… Bacillus subtilis YtqI protein, which possesses an oligoribonuclease activity that cleaves nano-RNAs and a phosphatase activity that degrades 3′-phosphoadenosine-5′-phosphate (…
Number of citations: 37 journals.asm.org
JM López-Coronado, JM Bellés, F Lesage… - Journal of Biological …, 1999 - ASBMB
We report the molecular cloning in Rattus norvegicus of a novel mammalian enzyme (RnPIP), which shows both 3′-phosphoadenosine 5′-phosphate (PAP) phosphatase and inositol-…
Number of citations: 80 www.jbc.org
S Patel, L Yenush, PL Rodrıguez, R Serrano… - Journal of molecular …, 2002 - Elsevier
… reaction mechanism of Rattus norvegicus 3′-phosphoadenosine 5′-phosphate and inositol 1,4-… the 3′-phosphate group of 3′-phosphoadenosine 5′-phosphate (PAP) and the 1′-…
Number of citations: 55 www.sciencedirect.com
JH Lu, HT Li, MC Liu, JP Zhang, M Li, XM An… - Biochemical and …, 2005 - Elsevier
… basis for the unique substrate specificity of this enzyme, we solved the crystal structure of human SULT1A3, complexed with dopamine and 3′-phosphoadenosine 5′-phosphate, at …
Number of citations: 66 www.sciencedirect.com
KA Lee, H Fuda, YC Lee, M Negishi, CA Strott… - Journal of Biological …, 2003 - ASBMB
… We have determined the crystal structure of SULT2B1a and SULT2B1b bound to the substrate donor product 3′-phosphoadenosine 5′-phosphate at 2.9 and 2.4 Å, respectively, as …
Number of citations: 92 www.jbc.org
C Fukuda, S Kawai, K Murata - Applied and Environmental …, 2007 - Am Soc Microbiol
… 3′-phosphoadenosine 5′-phosphate phosphatase. Based on this fact, we found that 3′-phosphoadenosine 5′-phosphate … as 3′-phosphoadenosine 5′-phosphate phosphatase …
Number of citations: 31 journals.asm.org
A Pagano, L Zannino, P Pagano, E Doria… - Plant, Cell & …, 2022 - Wiley Online Library
… The signal molecule PAP (3′‐phosphoadenosine 5′‐phosphate) accumulated during dry‐back only in primed seeds, as a distinctive feature of desiccation tolerance. The presented …
Number of citations: 8 onlinelibrary.wiley.com
CD Klaassen, JW Boles - The FASEB Journal, 1997 - Wiley Online Library
Sulfation is the transfer of a sulfate group from 3'‐phosphoadenosine 5'‐phosphosulfate (PAPS) to a substrate that is catalyzed by a family of sulfotransferase enzymes. Many different …
Number of citations: 419 faseb.onlinelibrary.wiley.com

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